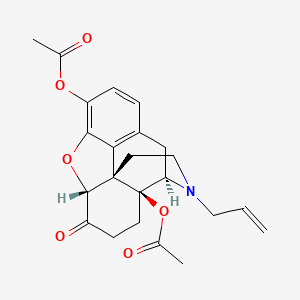
Naloxone-3,14-diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naloxone-3,14-diacetate: is a derivative of naloxone, an opioid antagonist used to reverse the effects of opioid overdose. This compound is structurally similar to naloxone but has acetyl groups at the 3 and 14 positions, which may alter its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naloxone-3,14-diacetate typically involves the acetylation of naloxone. The process begins with naloxone as the starting material, which is then reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the 3 and 14 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Naloxone-3,14-diacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed back to hydroxyl groups under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the 6-keto position.
Reduction: Reduction reactions can convert the 6-keto group to a hydroxyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Naloxone.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
Chemistry
In chemistry, naloxone-3,14-diacetate is used as a reference compound for studying the structure-activity relationships of opioid antagonists. It helps in understanding how modifications at specific positions affect the overall activity and binding affinity of the molecule.
Biology
In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of opioid antagonists. It serves as a model compound for investigating the metabolism and excretion pathways of acetylated derivatives of naloxone.
Medicine
In medicine, this compound is explored for its potential use in treating opioid overdose. Its modified structure may offer advantages in terms of duration of action and bioavailability compared to naloxone.
Industry
In the pharmaceutical industry, this compound is used in the development of new formulations and delivery systems for opioid antagonists. It helps in optimizing the efficacy and safety profiles of these medications.
Mechanism of Action
Naloxone-3,14-diacetate exerts its effects by competitively inhibiting the µ-opioid receptors in the central nervous system. By binding to these receptors, it prevents opioid agonists from exerting their effects, thereby reversing opioid-induced respiratory depression and other symptoms of overdose. The acetyl groups may influence the compound’s binding affinity and duration of action.
Comparison with Similar Compounds
Similar Compounds
Naloxone: The parent compound, used widely for opioid overdose reversal.
Naltrexone: Another opioid antagonist with a longer duration of action.
Nalmefene: A structurally similar compound with a longer half-life and higher potency.
Uniqueness
Naloxone-3,14-diacetate is unique due to its acetylation at the 3 and 14 positions, which may confer distinct pharmacokinetic properties. This modification can potentially enhance its bioavailability and duration of action compared to naloxone, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H25NO6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
[(4R,4aS,7aR,12bS)-4a-acetyloxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |
InChI |
InChI=1S/C23H25NO6/c1-4-10-24-11-9-22-19-15-5-6-17(28-13(2)25)20(19)29-21(22)16(27)7-8-23(22,18(24)12-15)30-14(3)26/h4-6,18,21H,1,7-12H2,2-3H3/t18-,21+,22+,23-/m1/s1 |
InChI Key |
HXBIBDFSLORHLJ-HGSOSGBHSA-N |
Isomeric SMILES |
CC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)CC5)OC(=O)C)C=C1 |
Canonical SMILES |
CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)OC(=O)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)
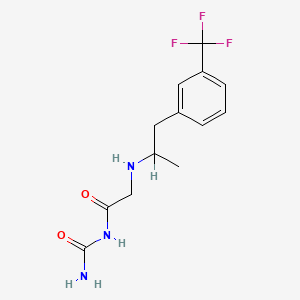

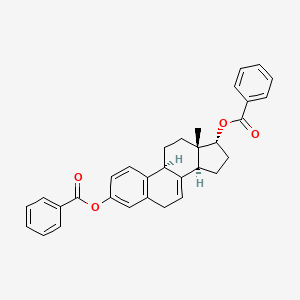

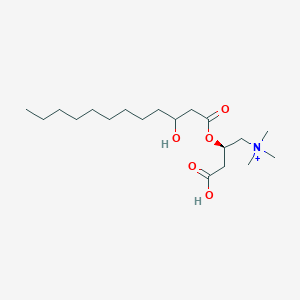
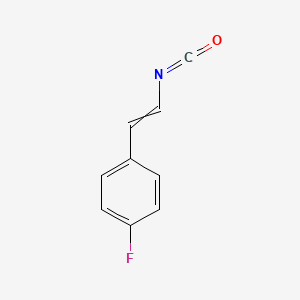
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)

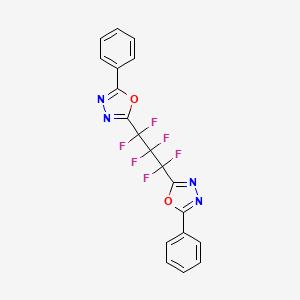
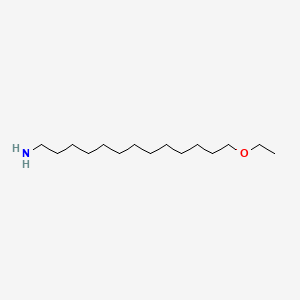
![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)
